molecular formula C22H20FNO3 B11376594 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11376594
M. Wt: 365.4 g/mol
InChI Key: RPFMATWXXSIZLY-UHFFFAOYSA-N
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Description

    N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, designing novel derivatives, and understanding structure-activity relationships.

      Biology: Studying potential biological activities (e.g., enzyme inhibition, receptor binding).

      Medicine: Exploring therapeutic applications (e.g., anticancer, antimicrobial).

      Industry: Developing new materials or catalysts.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but potential targets and pathways could involve:
      • Interaction with enzymes or receptors due to the benzamide and substituent groups.
      • Modulation of cellular processes related to furan-containing compounds.
      • Further research is needed to elucidate specific mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and additional studies are necessary to fully understand its potential

    Properties

    Molecular Formula

    C22H20FNO3

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide

    InChI

    InChI=1S/C22H20FNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h2-12,14H,1,13,15-16H2

    InChI Key

    RPFMATWXXSIZLY-UHFFFAOYSA-N

    Canonical SMILES

    C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

    Origin of Product

    United States

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